molecular formula C8H16O2 B3051005 2,2,3,3-Tetramethylbutanoic acid CAS No. 30407-41-1

2,2,3,3-Tetramethylbutanoic acid

Cat. No.: B3051005
CAS No.: 30407-41-1
M. Wt: 144.21 g/mol
InChI Key: PIBUNTNSFAPZPC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutanoic acid is an organic compound with the molecular formula C8H16O2. It is a derivative of butanoic acid, characterized by the presence of four methyl groups attached to the second and third carbon atoms of the butanoic acid chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetramethylbutanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,3,3-tetramethylbutanol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of 2,2,3,3-tetramethylbutanol using sulfuric acid and formic acid. This method involves the dropwise addition of formic acid to sulfuric acid, followed by the addition of 2,2,3,3-tetramethylbutanol. The reaction mixture is then quenched with ice and extracted with diethyl ether to isolate the product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetramethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetramethylbutanoic acid is unique due to its high degree of steric hindrance, which affects its reactivity and interaction with other molecules. This property makes it valuable in applications requiring selective reactions and stability under various conditions .

Properties

IUPAC Name

2,2,3,3-tetramethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,3)8(4,5)6(9)10/h1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBUNTNSFAPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289219
Record name 2,2,3,3-Tetramethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30407-41-1
Record name NSC59881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3-Tetramethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetramethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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